molecular formula C16H17NO B5797925 2,5-dimethyl-N-(3-methylphenyl)benzamide

2,5-dimethyl-N-(3-methylphenyl)benzamide

Cat. No.: B5797925
M. Wt: 239.31 g/mol
InChI Key: XNZBUHPNRKBFLX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-methylphenyl)benzamide (CAS: 702647-05-0) is a benzamide derivative featuring a 2,5-dimethyl-substituted benzoyl group and a 3-methylphenylamide moiety.

Properties

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-5-4-6-14(9-11)17-16(18)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBUHPNRKBFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid and 3-methylaniline.

    Amidation Reaction: The 2,5-dimethylbenzoic acid is reacted with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,5-dimethyl-N-(3-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-dimethyl-N-(3-methylphenyl)benzamide with structurally related benzamides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

  • 3-Amino-4-methyl-N-(3-methylphenyl)benzamide (CAS: Not specified): This analog introduces an amino group at the 3-position of the benzamide ring.
  • 2,5-Dimethoxy-N,N-dimethylbenzamide (CAS: Not specified): Replacing methyl with methoxy groups enhances electron-donating effects, altering reactivity in metal-catalyzed reactions. Methoxy derivatives are often used as directing groups in C–H functionalization, whereas methyl groups in the target compound may offer steric hindrance without significant electronic modulation .

Structural Complexity and Functional Groups

  • 2,5-Dimethyl-N-(quinolin-8-yl)benzamide: The quinoline substituent introduces aromatic π-system complexity, enabling applications in coordination chemistry (e.g., as a ligand for transition metals). This contrasts with the simpler 3-methylphenyl group in the target compound, which lacks π-conjugative effects but provides steric stability .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    The hydroxyethyl group creates an N,O-bidentate directing group, facilitating metal-catalyzed C–H activation. The target compound’s 3-methylphenyl group lacks such bifunctionality, limiting its utility in catalytic systems .

Data Tables

Table 1: Thermodynamic and Mutagenicity Data for Selected Benzamides

Compound ΔHf (kcal/mol) ΔΔE (kcal/mol) Mutagenicity Prediction
3-Amino-4-methyl-N-(3-methylphenyl)benzamide 2.49 0.11 Non-mutagenic (np)
4-Amino-3-methyl-N-(3-methylphenyl)benzamide 1.81 2.47 Non-mutagenic (np)
Target Compound (No amino group) Not reported Likely non-mutagenic

Source: Adapted from mutagenicity studies

Table 2: Structural Comparison of Benzamide Derivatives

Compound Key Substituents Applications
This compound 2,5-dimethyl; 3-methylphenyl Intermediate, potential ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl; N,O-bidentate group Metal-catalyzed C–H functionalization
2,5-Dimethyl-N-(quinolin-8-yl)benzamide Quinoline substituent Coordination chemistry
3-Chloro-N-[...]benzamide Chlorine/trichloroethyl groups Pesticidal candidates

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